molecular formula C25H19ClN4O3 B11201262 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201262
M. Wt: 458.9 g/mol
InChI Key: FKCJRHPPPBAKAL-UHFFFAOYSA-N
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Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the 2-chlorophenyl group:

    Formation of the quinazoline core: The quinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

    Final coupling: The final step involves coupling the oxadiazole and quinazoline moieties under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazoline core or the oxadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazoline core, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium carbonate, or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a kinase enzyme, leading to reduced phosphorylation of downstream targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3

InChI Key

FKCJRHPPPBAKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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